molecular formula C11H14N2O3 B1385766 2-(4-Hydroxy-1-piperidinyl)nicotinic acid CAS No. 1019323-21-7

2-(4-Hydroxy-1-piperidinyl)nicotinic acid

Cat. No.: B1385766
CAS No.: 1019323-21-7
M. Wt: 222.24 g/mol
InChI Key: YWQZHAHVGRJMTO-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-1-piperidinyl)nicotinic acid is a nicotinic acid derivative featuring a piperidine ring substituted with a hydroxyl group at the 4-position, attached to the 2-position of the pyridine-carboxylic acid scaffold. Nicotinic acid derivatives are known for their roles in lipid metabolism, phosphate regulation, and enzyme modulation, as evidenced by studies on hyperphosphatemia and oxidation pathways .

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-8-3-6-13(7-4-8)10-9(11(15)16)2-1-5-12-10/h1-2,5,8,14H,3-4,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQZHAHVGRJMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-1-piperidinyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-hydroxy-1-piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1-piperidinyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce amines .

Scientific Research Applications

2-(4-Hydroxy-1-piperidinyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1-piperidinyl)nicotinic acid involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring play crucial roles in its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Phosphate-Lowering Efficacy

Nicotinic acid and its analogs, such as 5-(Piperidin-1-yl)nicotinic acid, demonstrate phosphate-lowering effects in dialysis patients with hyperphosphatemia. A meta-analysis showed an average reduction in serum phosphorus levels by 0.6–1.2 mg/dL after 8 weeks of treatment, without significant increases in serum calcium . However, structural modifications (e.g., piperidine vs. piperazine substituents) may alter binding affinity to phosphate transporters or nicotinic acid receptors.

Lipid Modulation

Nicotinic acid derivatives exhibit potent lipid-modulating effects. For example, nicotinic acid increases HDL by 63% and reduces triglycerides by 26% in clinical studies .

Metabolic and Enzymatic Interactions

Nicotinic acid derivatives are substrates for oxidative enzymes. Pseudomonas fluorescens oxidizes nicotinic acid via metal-dependent pathways, inhibited by 2:2'-dipyridyl (68.7% inhibition at 3–28 mM) . Structural features such as the 4-hydroxy-piperidine group in this compound could influence metabolic stability or interactions with cytochrome P450 enzymes.

Biological Activity

Overview

2-(4-Hydroxy-1-piperidinyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a piperidine ring and a hydroxyl group, which may influence its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission. The compound may act as an agonist or antagonist depending on the receptor subtype and physiological context. This duality in action can lead to diverse biological effects, including modulation of neurotransmitter release and neuroprotection.

1. Neuroprotective Effects

Studies have indicated that derivatives of nicotinic acid, including this compound, exhibit neuroprotective properties. They may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by enhancing cholinergic signaling and reducing oxidative stress.

2. Anti-inflammatory Properties

Research suggests that this compound may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in activated microglia, thereby potentially reducing neuroinflammation associated with various neurological disorders.

3. Antioxidant Activity

The hydroxyl group in the piperidine moiety contributes to the antioxidant capacity of the compound. This property is vital for protecting cells from oxidative damage and may play a role in its neuroprotective effects.

Case Studies

StudyFindings
Study on Neuroprotection In vitro studies demonstrated that this compound significantly reduced apoptosis in neuronal cell cultures exposed to oxidative stress.
Anti-inflammatory Activity Animal models showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in brain tissues, indicating a decrease in inflammatory responses.
Cognitive Enhancement Behavioral tests indicated improved memory and learning capabilities in rodents treated with the compound, suggesting potential applications in cognitive disorders.

Comparative Analysis with Other Compounds

CompoundMechanism of ActionBiological Activity
Nicotinic AcidnAChR agonistLipid metabolism, vasodilation
This compoundnAChR modulationNeuroprotection, anti-inflammatory
NicotinamideNAD+ precursorDNA repair, metabolic regulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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